molecular formula C4H7N5O B14438460 4-amino-1H-imidazole-5-carbohydrazide CAS No. 76808-69-0

4-amino-1H-imidazole-5-carbohydrazide

Cat. No.: B14438460
CAS No.: 76808-69-0
M. Wt: 141.13 g/mol
InChI Key: JNVJFXGVXWTSMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-1H-imidazole-5-carbohydrazide is a heterocyclic compound with a molecular formula of C4H7N5O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1H-imidazole-5-carbohydrazide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-amino-1H-imidazole-5-carboxamide with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:

  • Dissolve 4-amino-1H-imidazole-5-carboxamide in a suitable solvent, such as ethanol.
  • Add hydrazine hydrate to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Wash the product with cold ethanol and dry it under vacuum.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-amino-1H-imidazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield different hydrazide derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-dicarboxylic acid derivatives, while substitution reactions can produce various N-substituted imidazole derivatives.

Scientific Research Applications

4-amino-1H-imidazole-5-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and potential therapeutic agent.

    Industry: It is utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-amino-1H-imidazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-amino-1H-imidazole-5-carboxamide: A precursor in the synthesis of 4-amino-1H-imidazole-5-carbohydrazide.

    5-amino-1H-imidazole-4-carboxamide: Another imidazole derivative with similar structural features.

    4-amino-1H-imidazole-5-carbonitrile: A compound with a cyano group instead of a carbohydrazide group.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its carbohydrazide moiety allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

76808-69-0

Molecular Formula

C4H7N5O

Molecular Weight

141.13 g/mol

IUPAC Name

4-amino-1H-imidazole-5-carbohydrazide

InChI

InChI=1S/C4H7N5O/c5-3-2(4(10)9-6)7-1-8-3/h1H,5-6H2,(H,7,8)(H,9,10)

InChI Key

JNVJFXGVXWTSMV-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)C(=O)NN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.